molecular formula C34H35ClN4OS B11076047 4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide

4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide

Cat. No.: B11076047
M. Wt: 583.2 g/mol
InChI Key: CUGFKWYHHICQSK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an isopropyl-methylphenoxy group, and a triazacyclopenta[CD]azulene core.

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide involves multiple steps, including the formation of the triazacyclopenta[CD]azulene core and the subsequent attachment of the chlorophenyl, isopropyl-methylphenoxy, and methylphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorophenyl and isopropyl-methylphenoxy groups play a crucial role in its binding to target proteins, while the triazacyclopenta[CD]azulene core contributes to its overall stability and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide stands out due to its unique structure and diverse applications. Similar compounds include those with variations in the chlorophenyl, isopropyl-methylphenoxy, or triazacyclopenta[CD]azulene groups, which may exhibit different properties and activities.

Properties

Molecular Formula

C34H35ClN4OS

Molecular Weight

583.2 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(3-methylphenyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C34H35ClN4OS/c1-21(2)27-16-11-23(4)19-29(27)40-20-30-37-39-32(33(41)36-26-9-7-8-22(3)18-26)31(24-12-14-25(35)15-13-24)28-10-5-6-17-38(30)34(28)39/h7-9,11-16,18-19,21H,5-6,10,17,20H2,1-4H3,(H,36,41)

InChI Key

CUGFKWYHHICQSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)COC5=C(C=CC(=C5)C)C(C)C)C6=CC=C(C=C6)Cl

Origin of Product

United States

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